1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine

Vue d'ensemble

Description

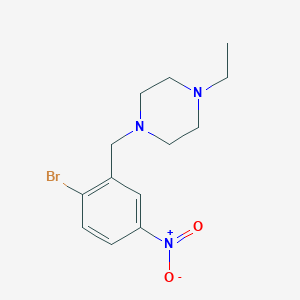

1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is a chemical compound characterized by its bromine and nitro functional groups attached to a benzyl ring, which is further connected to a piperazine ring with an ethyl substituent

Synthetic Routes and Reaction Conditions:

Bromination and Nitration: The synthesis of this compound typically begins with the bromination of benzene to form 2-bromobenzene, followed by nitration to introduce the nitro group at the meta position, resulting in 2-bromo-5-nitrobenzene.

Piperazine Formation: The bromo-nitrobenzene is then reacted with ethyl piperazine to form the final compound through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.

Reduction: The nitro group can be reduced to an amine, resulting in the formation of 1-(2-bromo-5-aminobenzyl)-4-ethylpiperazine.

Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) are used, often with elevated temperatures.

Major Products Formed:

Nitroso Compounds: Resulting from the oxidation of the nitro group.

Amines: Formed by the reduction of the nitro group.

Substituted Bromobenzene Derivatives: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the construction of complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

- Reduction: It can be reduced to amines, expanding its utility in synthesizing pharmaceuticals.

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, enabling the creation of new derivatives.

Table 1: Common Reactions of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Nitroso derivatives | Hydrogen peroxide, KMnO4 |

| Reduction | Amines | Iron/HCl, Catalytic hydrogenation |

| Substitution | Various substituted benzyl derivatives | Sodium cyanide, Potassium iodide |

Biological Applications

In biological research, this compound has been explored for its potential as an enzyme inhibitor or modulator. Its ability to interact with specific biological targets makes it useful in:

- Drug Discovery: As a lead compound for developing new pharmaceuticals targeting various diseases.

- Biochemical Probes: Investigating enzyme activity and cellular pathways.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound effectively inhibited certain enzymes involved in cancer metabolism. The mechanism involved competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications. Research indicates that it may exhibit:

- Antimicrobial Activity: Preliminary studies show effectiveness against specific bacterial strains.

- CNS Activity: Due to its piperazine core, it may influence neurotransmitter systems, warranting further investigation into its psychotropic effects.

Industrial Applications

In addition to its research applications, this compound can be utilized in industrial processes:

- Dyes and Pigments Production: Its unique chemical structure allows it to serve as an intermediate in synthesizing colorants.

- Chemical Manufacturing: Used as a reagent in various chemical syntheses due to its reactivity.

Mécanisme D'action

The mechanism by which 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine exerts its effects depends on its molecular targets and pathways. The bromine and nitro groups can interact with various biological targets, such as enzymes and receptors, leading to specific biochemical reactions. The exact mechanism may vary depending on the context of its application.

Comparaison Avec Des Composés Similaires

1-(2-Bromo-4-nitrobenzyl)-4-ethylpiperazine: Similar structure but with the nitro group at a different position on the benzene ring.

1-(2-Bromo-5-nitrobenzyl)-3-ethylpiperazine: Similar structure but with the ethyl group at a different position on the piperazine ring.

Uniqueness: 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is a compound of growing interest in medicinal chemistry due to its unique structural features, which impart significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethyl group at one nitrogen and a brominated nitrobenzyl moiety. The presence of the bromine and nitro groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, potentially altering its binding affinity to target molecules .

Interaction with Receptors

Research indicates that compounds similar to this compound exhibit agonistic or antagonistic effects on dopamine receptors (D2/D3) and serotonin receptors (5-HT1A). These interactions are crucial for developing treatments for neurological disorders .

Anticancer Activity

This compound has shown promise in preclinical studies for its anticancer properties. For instance, derivatives of related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, as evidenced by changes in BCL2 and BAX protein expressions .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hela | TBD | Induction of apoptosis |

| Related Compound A | MKN45 | <10 | Apoptosis via mitochondrial pathway |

| Related Compound B | OVCAR-8 | TBD | Cytotoxic activity |

Study on Antimicrobial Activity

In comparative studies, compounds structurally similar to this compound have been evaluated for antimicrobial properties. While some exhibited moderate activity against Gram-positive bacteria, the specific compound's efficacy remains to be thoroughly investigated .

Neuropharmacological Studies

Research has shown that derivatives of this compound can modulate neurotransmitter systems, indicating potential applications in treating disorders like schizophrenia and depression. The dual action on D2 and 5-HT1A receptors suggests a multifaceted approach to therapy .

Future Directions

Further research is essential to fully elucidate the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) : Optimizing the chemical structure to enhance potency and selectivity towards specific biological targets.

Propriétés

IUPAC Name |

1-[(2-bromo-5-nitrophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c1-2-15-5-7-16(8-6-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEONMZIFGQOTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.